molecular formula C15H16O5 B107222 Illudalic acid CAS No. 18508-77-5

Illudalic acid

货号: B107222
CAS 编号: 18508-77-5
分子量: 276.28 g/mol
InChI 键: BDEDPKFUFGCVCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊鲁达酸是一种真菌天然产物,以其生物活性而闻名,特别是作为蛋白质酪氨酸磷酸酶 (PTP) 的选择性抑制剂。 它因其潜在的治疗应用而受到广泛关注,尤其是在治疗与 PTP 相关的疾病方面 .

准备方法

合成路线和反应条件

伊鲁达酸的合成方法随着时间的推移而不断发展,最初的 17 步合成方法是在 1977 年报道的,后来逐步得到改进。 最近一个值得注意的方法涉及一个两步过程:汇聚 [4 + 2] 苯并环化,然后进行一步式协同官能团操作 . 伊鲁达酸的关键三官能团药效团可以从 3,3-二甲基环戊酮中以五步的最长线性序列制备 .

工业生产方法

尽管伊鲁达酸的具体工业生产方法尚未得到广泛记录,但最近研究中开发的简化合成路线表明,该方法具有可扩展生产的潜力。 使用易于获得的模块化构建块和高效的反应条件有望用于工业应用 .

科学研究应用

Chemical Applications

Model Compound for Synthetic Strategies
Illudalic acid serves as a model compound for developing new synthetic strategies and exploring structure-activity relationships. Its complex structure has driven innovation in synthetic methodologies, leading to more efficient production routes over the years.

Synthesis Efficiency
Recent advancements have significantly improved the synthesis of this compound. A notable method involves a two-step process that reduces the number of steps from the original 17 to just 5, achieving yields that facilitate further pharmacological exploration. The following table summarizes the evolution of synthetic methods:

YearMethodologyStepsYield (%)
1977Original synthesis171.1
2008Modified approach162.4
2019Further modifications207.7
2021Current method5>100 mg

This compound exhibits significant biological activity as a selective inhibitor of the LAR subfamily of PTPs. This inhibition is achieved through covalent bonding with the catalytic cysteine residue of the enzyme, effectively blocking its activity.

Mechanism of Action
The mechanism involves time-dependent inhibition that is sensitive to pH levels. For instance, at pH 6.5, the IC50 value is approximately 2.1±0.2μM2.1\pm 0.2\,\mu M, while it increases to 52±10nM52\pm 10\,nM at pH 7.5 . This pH dependency highlights the compound's potential in targeted therapies where pH variations are significant.

Therapeutic Applications

This compound and its analogs have shown promise in treating diseases linked to PTPs, such as cancer and autoimmune disorders.

Case Studies
Recent studies have demonstrated that derivatives of this compound can inhibit PHPT1 activity, which is implicated in several disease pathways. Four out of seven analogs tested exhibited IC50 values below 5μM5\,\mu M, with the most potent compound showing an IC50 value of 3.4±0.7μM3.4\pm 0.7\,\mu M . These findings suggest that this compound derivatives could serve as effective chemical tools for studying PHPT1's biological roles and therapeutic potential.

Industrial Applications

The efficient synthesis of this compound opens avenues for industrial applications in pharmaceuticals and bioactive compounds development. The streamlined synthetic routes developed in recent research suggest potential for scalable production.

生物活性

Illudalic acid is a naturally occurring compound derived from fungi, notable for its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), particularly the leukocyte common antigen-related (LAR) subfamily. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound has historically posed challenges due to its complex structure. Recent advancements have led to more efficient synthetic routes. For instance, a two-step convergent synthesis has been developed that significantly reduces the number of steps required to produce this compound from simple precursors. This method utilizes benzannulation and coordinated functional group manipulations, achieving yields that allow for further pharmacological exploration .

Table 1: Comparison of Synthetic Routes to this compound

YearMethodologyStepsYield (%)
1977Original synthesis171.1
2008Modified approach162.4
2019Further modifications207.7
2021Current method5>100 mg

2. Biological Activity

This compound exhibits significant biological activity as a covalent inhibitor of LAR phosphatase. Its mechanism involves time-dependent inhibition, which is pH-sensitive, showing different inhibitory potency at varying pH levels. For instance, the IC50 value at pH 6.5 is approximately 2.1 ± 0.2 μM , while at pH 7.5, it increases to 52 ± 10 nM .

Key Findings:

  • Covalent Inhibition : this compound binds covalently to LAR phosphatase, with a KIK_I value of 8 ± 3 μM and an inactivation rate constant kinactk_{inact} of 2.3 ± 0.4 min^{-1} at physiological conditions (pH 7.5, 37 °C) .
  • Selectivity : The compound shows selective inhibition within the LAR subfamily of PTPs, making it a promising lead for therapeutic development against diseases where these enzymes play a critical role.

3. Case Studies on this compound Analogues

Recent studies have explored derivatives of this compound to enhance its inhibitory effects on other phosphatases such as PHPT1 (protein histidine phosphatase). Four out of seven analogs tested showed IC50 values below 5 μM , with the most potent analogue exhibiting an IC50 of 3.4 ± 0.7 μM . These analogues function as non-covalent, non-competitive inhibitors, differing from the original compound's mechanism.

Table 2: Inhibitory Potency of this compound Analogues

AnalogueIC50 (μM)Mechanism
IA1-8H23.4 ± 0.7Non-competitive
Other Analogs<5Non-covalent

4. Pharmacological Implications

The ability of this compound and its analogues to selectively inhibit PTPs suggests potential applications in treating various diseases, including cancer and metabolic disorders where aberrant PTP activity is implicated . The ongoing development of more efficient synthetic methods will facilitate further research into these compounds' therapeutic potentials.

属性

CAS 编号

18508-77-5

分子式

C15H16O5

分子量

276.28 g/mol

IUPAC 名称

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3

InChI 键

BDEDPKFUFGCVCJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

规范 SMILES

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C

同义词

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde
illudalic acid

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Illudalic acid
Reactant of Route 2
Illudalic acid
Reactant of Route 3
Reactant of Route 3
Illudalic acid
Reactant of Route 4
Illudalic acid
Reactant of Route 5
Illudalic acid
Reactant of Route 6
Illudalic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。